molecular formula C13H10O2 B7770611 2-Biphenylcarboxylic acid CAS No. 51317-27-2

2-Biphenylcarboxylic acid

Cat. No.: B7770611
CAS No.: 51317-27-2
M. Wt: 198.22 g/mol
InChI Key: ILYSAKHOYBPSPC-UHFFFAOYSA-N
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Description

2-Biphenylcarboxylic acid, also known as o-Phenylbenzoic acid, is an organic compound with the molecular formula C₁₃H₁₀O₂. It is characterized by a biphenyl structure with a carboxylic acid group attached to one of the phenyl rings. This compound is a white crystalline solid and is known for its aromatic properties and carboxylic acid functionality .

Mechanism of Action

Target of Action

Safety data sheets indicate that it may cause skin and eye irritation, and respiratory irritation , suggesting that it may interact with proteins or receptors in these tissues.

Result of Action

It has been reported to cause skin and eye irritation, and respiratory irritation , suggesting that it may induce an inflammatory response in these tissues.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Biphenylcarboxylic acid. For instance, its solubility and stability may be affected by pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Biphenylcarboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodobenzoic acid with phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of biphenyl using strong oxidizing agents like potassium permanganate or chromic acid. The reaction is typically conducted in an acidic medium to facilitate the formation of the carboxylic acid group .

Chemical Reactions Analysis

Types of Reactions: 2-Biphenylcarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Biphenylcarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: It serves as a precursor in the synthesis of drugs targeting specific receptors and enzymes.

    Industry: this compound is employed in the production of polymers, dyes, and other industrial chemicals

Comparison with Similar Compounds

2-Biphenylcarboxylic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its ortho-substitution pattern, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable intermediate in various chemical syntheses and research applications .

Properties

IUPAC Name

2-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSAKHOYBPSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870814
Record name [1,1'-Biphenyl]-2-carboxylic acid
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947-84-2, 51317-27-2
Record name 1-Biphenyl-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name o-Phenylbenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)carboxylic acid
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Record name 2-Biphenylcarboxylic acid
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Record name [1,1'-Biphenyl]-2-carboxylic acid
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Record name o-phenylbenzoic acid
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